Introduction: The Versatility of an Alkenylboronic Acid
Introduction: The Versatility of an Alkenylboronic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of Pent-1-en-1-ylboronic Acid
Abstract: This technical guide provides a comprehensive overview of pent-1-en-1-ylboronic acid, a key intermediate in modern organic synthesis. The document delves into its physicochemical properties, synthetic methodologies, spectroscopic characterization, and core reactivity, with a particular focus on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this guide synthesizes fundamental chemical principles with practical, field-proven insights to facilitate its effective application in the laboratory.
Pent-1-en-1-ylboronic acid is a member of the versatile class of organoboron compounds known as alkenylboronic acids. These reagents have become indispensable tools in synthetic chemistry, primarily for their ability to form new carbon-carbon bonds with exceptional precision and functional group tolerance.[1] Their stability, low toxicity, and predictable reactivity make them superior reagents in many contexts, particularly as nucleophilic partners in the celebrated Suzuki-Miyaura cross-coupling reaction.[2][3]
The pent-1-en-1-yl moiety serves as a valuable building block, enabling the introduction of a five-carbon alkenyl chain into complex molecular architectures. This capability is of paramount importance in the fields of drug discovery, natural product synthesis, and materials science, where the construction of conjugated systems and intricate carbon skeletons is a frequent objective.[4][5] This guide will explore the essential chemical properties and practical applications that define pent-1-en-1-ylboronic acid as a cornerstone reagent.
Physicochemical and Structural Properties
Pent-1-en-1-ylboronic acid is typically handled as a solid at room temperature. Its properties are defined by the interplay between the boronic acid headgroup and the alkenyl tail. The compound exists predominantly as the (E)-isomer (trans) due to greater thermodynamic stability, though the (Z)-isomer can also be synthesized.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (E)-Pent-1-en-1-ylboronic acid | [6] |
| Synonyms | trans-(Pent-1-en-1-yl)boronic acid | [7] |
| CAS Number | 59239-44-0 (E-isomer)[6][7]; 104376-24-1 (isomer undefined)[8][9] | [6][7][8][9] |
| Molecular Formula | C₅H₁₁BO₂ | [6][8] |
| Molecular Weight | 113.95 g/mol | [6][8] |
| Appearance | Solid | [10] |
| Melting Point | 100-105 °C | [10] |
| Storage Conditions | Store at -20°C under a nitrogen atmosphere.[6] Keep in a dark, cool, and dry place.[11][12] | [6][11][12] |
graph "Chemical_Structure" { layout=neato; node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=12, fontname="Arial"];// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0!"]; C3 [label="C", pos="2.4,0.5!"]; C4 [label="C", pos="3.6,0!"]; C5 [label="C", pos="4.8,0.5!"]; B [label="B", pos="-1.2,0.5!"]; O1 [label="O", pos="-2.0, -0.2!"]; H_O1 [label="H", pos="-2.5, -0.5!"]; O2 [label="O", pos="-1.5, 1.5!"]; H_O2 [label="H", pos="-1.8, 2.0!"]; H1 [label="H", pos="0,-0.6!"]; H2 [label="H", pos="1.2,-0.6!"]; // Edges for bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C1 -- B [len=1.5]; B -- O1 [len=1.5]; O1 -- H_O1 [len=1.0]; B -- O2 [len=1.5]; O2 -- H_O2 [len=1.0]; C1 -- H1 [len=1.0]; C2 -- H2 [len=1.0]; // Double bond edge [style=bold, len=1.34]; C1 -- C2;
}
Caption: Structure of (E)-pent-1-en-1-ylboronic acid.
Synthesis and Spectroscopic Characterization
Synthetic Pathway: Hydroboration of Alkynes
The most prevalent and stereoselective method for synthesizing alkenylboronic acids is the hydroboration of terminal alkynes.[13][14] This reaction involves the syn-addition of a borane reagent across the carbon-carbon triple bond, where the boron atom adds to the terminal carbon (an anti-Markovnikov addition).[14][15] The resulting alkenylborane intermediate is then hydrolyzed to yield the desired alkenylboronic acid.
Caption: General workflow for the synthesis of pent-1-en-1-ylboronic acid.
Protocol 1: Synthesis via Hydroboration of 1-Pentyne
This protocol describes a representative synthesis using catecholborane, a common hydroborating agent.
1. Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1-pentyne (1.0 eq.) to a flame-dried flask containing a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0°C in an ice bath.
2. Hydroboration:
-
Slowly add catecholborane (1.05 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkyne.
-
Causality: Catecholborane is chosen for its moderate reactivity and high regioselectivity, favoring the addition of boron to the terminal carbon of the alkyne. The syn-addition mechanism ensures the formation of the (E)-alkenylboronate ester.[13]
3. Hydrolysis:
-
Carefully add water to the reaction mixture to hydrolyze the intermediate catechol ester.
-
Stir vigorously for 1-2 hours. The boronic acid may precipitate.
4. Workup and Isolation:
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield pure (E)-pent-1-en-1-ylboronic acid.
Analytical Characterization
Confirming the structure and purity of the synthesized product is critical.
-
¹H NMR: The spectrum will show characteristic signals for the vinylic protons. For the (E)-isomer, the proton on the boron-bearing carbon (C1) and the adjacent carbon (C2) will appear as doublets of triplets with a large coupling constant (J ≈ 18 Hz), indicative of a trans relationship.
-
¹³C NMR: Resonances for the sp²-hybridized carbons of the double bond will be observed, typically in the 120-150 ppm range.
-
¹¹B NMR: A single, broad peak is expected in the range of 28-33 ppm, which is characteristic of a trigonal (sp²-hybridized) boronic acid.[16][17]
-
FT-IR Spectroscopy: Key stretches include a broad O-H band (~3300 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹).[18]
Chemical Reactivity and Core Applications
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of pent-1-en-1-ylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a C-C bond between the alkenylboronic acid and an organohalide or triflate (R-X).[2][19]
The reaction is highly valued for its operational simplicity, mild conditions, and tolerance of a wide array of functional groups. It proceeds via a well-established catalytic cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organohalide, forming a Pd(II) complex.[2]
-
Transmetalation: The base activates the boronic acid to form a boronate species, which is more nucleophilic. This species transfers its organic group (pent-1-en-1-yl) to the palladium center, displacing the halide.[1][20] This is the rate-determining step in many cases.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product (R-R') and regenerating the Pd(0) catalyst.[3]
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol outlines the coupling of (E)-pent-1-en-1-ylboronic acid with an aryl bromide.
1. Reagent Preparation:
-
In a reaction vessel, combine the aryl bromide (1.0 eq.), (E)-pent-1-en-1-ylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Causality: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical; it must be strong enough to facilitate boronate formation but not so strong as to cause unwanted side reactions. Carbonates are frequently effective.[2]
2. Reaction Execution:
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane/water).
-
Heat the mixture under an inert atmosphere to 80-100°C.
-
Monitor the reaction progress by TLC or GC-MS.
3. Workup and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to isolate the coupled product.
Stability, Handling, and Safety
While generally stable, pent-1-en-1-ylboronic acid requires careful handling to ensure its integrity and safe use.
-
Stability: Alkenylboronic acids can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, which is often accelerated by acid or base. They can also undergo dehydration to form cyclic trimers known as boroxines .[16]
-
Handling: Always handle the compound in a well-ventilated area or fume hood.[21][22] Avoid creating dust.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][21]
-
Storage: For long-term viability, store the solid under an inert atmosphere (nitrogen or argon), tightly sealed, and in a cool, dark, and dry environment, often at refrigerated or freezer temperatures.[6][11]
Table 2: GHS Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [11][23] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12][23] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][21] |
Conclusion: A Strategic Synthetic Tool
Pent-1-en-1-ylboronic acid stands out as a highly effective and strategic reagent in the arsenal of the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an ideal choice for constructing complex molecules. Its central role in the robust and versatile Suzuki-Miyaura cross-coupling reaction ensures its continued and widespread application in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its handling, stability, and reaction mechanisms, as detailed in this guide, is the key to unlocking its full synthetic potential.
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